ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Scientific Research Applications
Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Target of Action
Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate is a complex compound with a wide spectrum of biological activity . .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit strong h-bonding interactions with the residual amino acids in the active site of certain enzymes .
Biochemical Pathways
It’s known that pyrazolylpyridazine derivatives, which this compound is a part of, have a wide spectrum of biological activity .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit a pronounced stimulating effect on plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Construction of the Pyridazine Ring: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Coupling with Piperidine: The final step involves coupling the pyridazine-pyrazole intermediate with piperidine-3-carboxylate under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylate: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-24-17(23)14-6-5-9-21(11-14)15-7-8-16(19-18-15)22-13(3)10-12(2)20-22/h7-8,10,14H,4-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVNNRJCSAKJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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